Cas no 1497044-26-4 (2-Oxiranecarboxylic acid, 3-cyclopentyl-3-methyl-, ethyl ester)
2-Oxiranecarboxylic acid, 3-cyclopentyl-3-methyl-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 2-Oxiranecarboxylic acid, 3-cyclopentyl-3-methyl-, ethyl ester
- Ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate
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- Inchi: 1S/C11H18O3/c1-3-13-10(12)9-11(2,14-9)8-6-4-5-7-8/h8-9H,3-7H2,1-2H3
- InChI Key: SUILHDHYBWESCA-UHFFFAOYSA-N
- SMILES: O1C(C2CCCC2)(C)C1C(OCC)=O
2-Oxiranecarboxylic acid, 3-cyclopentyl-3-methyl-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-698966-0.05g |
ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate |
1497044-26-4 | 95.0% | 0.05g |
$468.0 | 2025-03-12 | |
| Enamine | EN300-698966-0.1g |
ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate |
1497044-26-4 | 95.0% | 0.1g |
$490.0 | 2025-03-12 | |
| Enamine | EN300-698966-0.25g |
ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate |
1497044-26-4 | 95.0% | 0.25g |
$513.0 | 2025-03-12 | |
| Enamine | EN300-698966-0.5g |
ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate |
1497044-26-4 | 95.0% | 0.5g |
$535.0 | 2025-03-12 | |
| Enamine | EN300-698966-1.0g |
ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate |
1497044-26-4 | 95.0% | 1.0g |
$557.0 | 2025-03-12 | |
| Enamine | EN300-698966-2.5g |
ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate |
1497044-26-4 | 95.0% | 2.5g |
$1089.0 | 2025-03-12 | |
| Enamine | EN300-698966-5.0g |
ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate |
1497044-26-4 | 95.0% | 5.0g |
$1614.0 | 2025-03-12 | |
| Enamine | EN300-698966-10.0g |
ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate |
1497044-26-4 | 95.0% | 10.0g |
$2393.0 | 2025-03-12 |
2-Oxiranecarboxylic acid, 3-cyclopentyl-3-methyl-, ethyl ester Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2-Oxiranecarboxylic acid, 3-cyclopentyl-3-methyl-, ethyl ester
Comprehensive Overview of 2-Oxiranecarboxylic acid, 3-cyclopentyl-3-methyl-, ethyl ester (CAS No. 1497044-26-4)
The compound 2-Oxiranecarboxylic acid, 3-cyclopentyl-3-methyl-, ethyl ester (CAS No. 1497044-26-4) is a specialized organic molecule with significant potential in synthetic chemistry and material science. Its unique structure, featuring a cyclopentyl and methyl substituents on an oxirane ring, makes it a valuable intermediate for the development of novel polymers, pharmaceuticals, and fine chemicals. Researchers and industry professionals are increasingly interested in this compound due to its versatile reactivity and potential applications in green chemistry initiatives.
One of the most searched questions related to 2-Oxiranecarboxylic acid derivatives is their role in sustainable manufacturing. With the global push toward eco-friendly processes, this compound’s ability to participate in ring-opening polymerization (ROP) reactions has garnered attention. ROP is a key technique for producing biodegradable plastics, aligning with the rising demand for alternatives to traditional petroleum-based materials. The ethyl ester functional group in this molecule further enhances its solubility and reactivity, making it a candidate for catalytic transformations under mild conditions.
Another trending topic in the field is the exploration of cyclopentyl-containing compounds for drug discovery. The 3-cyclopentyl-3-methyl moiety in this ester could serve as a scaffold for bioactive molecules, particularly in targeting enzymes or receptors associated with metabolic diseases. Recent studies highlight the importance of such structurally diverse intermediates in fragment-based drug design, a strategy often discussed in AI-driven drug development forums.
From a synthetic perspective, the oxirane (epoxide) ring is a hotspot for chemical modifications. Users frequently search for "epoxide ring-opening mechanisms" or "stereoselective synthesis of oxirane derivatives," reflecting the compound’s relevance in academic and industrial research. The steric hindrance introduced by the cyclopentyl group in this case adds complexity to its reactivity, offering opportunities for asymmetric catalysis—a cutting-edge area in organic synthesis.
In material science, the demand for high-performance coatings and adhesives has led to increased interest in ethyl ester-functionalized epoxides. These compounds can improve crosslinking density and thermal stability in polymer networks. Searches like "epoxy resin modifiers" or "low-viscosity reactive diluents" often correlate with applications of such molecules, emphasizing their industrial significance.
Analytical challenges associated with CAS No. 1497044-26-4, such as purity assessment or stereochemical characterization, are also common queries. Advanced techniques like chiral HPLC or NMR spectroscopy are typically employed, underscoring the need for specialized expertise when working with this compound. This aligns with broader discussions in scientific communities about the importance of robust quality control in chemical manufacturing.
To summarize, 2-Oxiranecarboxylic acid, 3-cyclopentyl-3-methyl-, ethyl ester represents a convergence of multiple research frontiers: sustainable chemistry, drug discovery, and advanced materials. Its structural features and reactivity profile position it as a compound of enduring interest, capable of addressing both current and emerging challenges in the chemical sciences.
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